molecular formula C10H20O B108277 2-Methyl-6-methyleneoctan-2-ol CAS No. 18479-59-9

2-Methyl-6-methyleneoctan-2-ol

Cat. No. B108277
CAS RN: 18479-59-9
M. Wt: 156.26 g/mol
InChI Key: VOATZOQREKBJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-methyleneoctan-2-ol is a chemical compound that is commonly known as MMBO. It is a natural product that is found in various plants and fruits, including grapefruit, hops, and blackcurrant. MMBO has gained significant attention in the scientific community due to its potential applications in various fields such as food and fragrance industries, as well as in medicinal and pharmaceutical research.

Mechanism Of Action

The mechanism of action of MMBO is not fully understood. However, studies have shown that MMBO exerts its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines, the modulation of oxidative stress, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

MMBO has been shown to possess various biochemical and physiological effects. Studies have shown that MMBO possesses antioxidant properties, which makes it a potential therapeutic agent for oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. MMBO has also been shown to possess anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

The advantages of using MMBO in lab experiments include its natural origin, low toxicity, and potential biological activities. However, the limitations of using MMBO in lab experiments include its low solubility in water, which makes it difficult to use in aqueous solutions, and its high cost compared to other chemical compounds.

Future Directions

There are several future directions for the research on MMBO. One potential direction is the investigation of the molecular mechanisms underlying the biological activities of MMBO. Another potential direction is the development of more efficient and cost-effective methods for the synthesis of MMBO. Additionally, the investigation of the potential applications of MMBO in various fields such as food and fragrance industries, as well as in medicinal and pharmaceutical research, is another potential future direction.

Synthesis Methods

MMBO can be synthesized through several methods, including the isolation from natural sources, chemical synthesis, and biotransformation. The isolation from natural sources involves the extraction of the compound from plant materials, while chemical synthesis involves the use of various reagents and catalysts to produce the compound. Biotransformation, on the other hand, involves the use of microorganisms to convert precursor molecules into MMBO.

Scientific Research Applications

MMBO has been extensively studied for its potential applications in various fields. In the food industry, MMBO has been shown to possess antimicrobial properties, which makes it a potential natural preservative for food products. In the fragrance industry, MMBO is used as a key ingredient in various perfumes and fragrances due to its pleasant odor. In medicinal and pharmaceutical research, MMBO has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

2-methyl-6-methylideneoctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h11H,2,5-8H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOATZOQREKBJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171662
Record name 2-Methyl-6-methyleneoctan-2-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-methyleneoctan-2-ol

CAS RN

18479-59-9, 53219-21-9
Record name 2-Methyl-6-methylene-2-octanol
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Record name 2-Methyl-6-methylene-2-octanol
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Record name 7-Octen-2-ol, 2-methyl-6-methylene-, dihydro deriv.
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Record name 2-Methyl-6-methyleneoctan-2-ol
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Record name 2-methyl-6-methyleneoctan-2-ol
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Record name 2-methyl-6-methyleneoct-7-en-2-ol, dihydro derivative
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Record name 2-METHYL-6-METHYLENE-2-OCTANOL
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